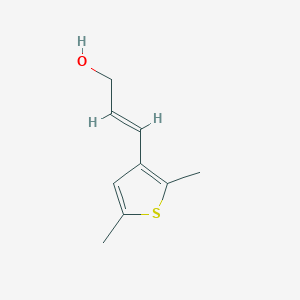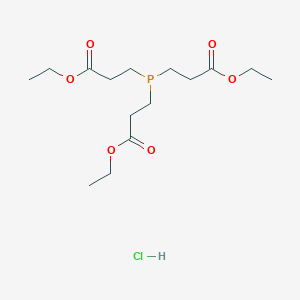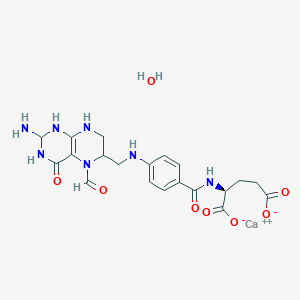
2-(Aminomethyl)-5-bromo-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-bromo-3-methylphenol is an organic compound characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-bromo-3-methylphenol typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-bromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Aminomethyl)-5-bromo-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-bromo-3-methylphenol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
2-(Aminomethyl)phenol: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
5-Bromo-2-methylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
3-Methyl-2-aminophenol: Similar structure but without the bromine atom, leading to variations in its chemical behavior.
Uniqueness: 2-(Aminomethyl)-5-bromo-3-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and other interactions .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(aminomethyl)-5-bromo-3-methylphenol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,4,10H2,1H3 |
InChI Key |
YADVPQHDBFIVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)

![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)



